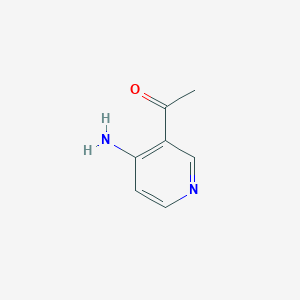

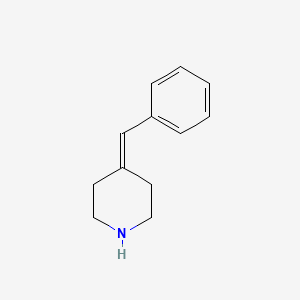

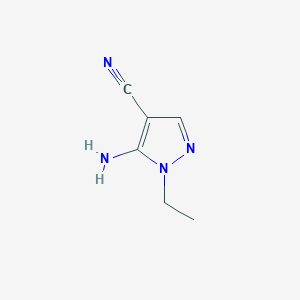

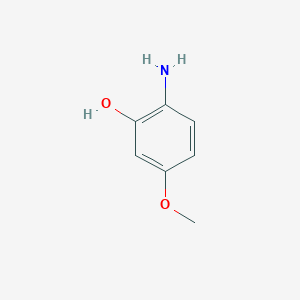

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been achieved through various methods. For instance, novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized via the Vilsmeier–Haack reaction, which is a form of electrophilic substitution that could potentially be applied to the synthesis of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde . Additionally, pyrrolidin-5-one-2-carboxamides, which share a pyrrolidine moiety with the compound of interest, have been synthesized through a one-pot Ugi reaction followed by regioselective cyclization . This suggests that a similar approach might be used for the synthesis of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For example, the structure of iron and ruthenium complexes with pyridine-2-carbaldehyde-imine ligands has been studied, providing insights into the coordination chemistry of pyridine carbaldehydes . This information could be relevant when considering the coordination properties of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde.

Chemical Reactions Analysis

The reactivity of pyridine carbaldehydes in various chemical reactions has been documented. Pyridine-2-carbaldehyde oxime, for example, has been shown to react with organo-derivatives of Group III elements to form oximates . This indicates that the aldehyde group in 6-pyrrolidin-1-ylpyridine-2-carbaldehyde could also undergo similar reactions, potentially leading to the formation of oxime derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehydes can be inferred from related compounds. For instance, the crystal and molecular structures of pyridine-2-carbaldehyde derivatives have been determined, which can provide information on the potential packing and stability of 6-pyrrolidin-1-ylpyridine-2-carbaldehyde crystals . Additionally, the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation suggests that the aldehyde group in the compound of interest may be susceptible to oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of α-Formylated N-Heterocycles

A novel method for synthesizing pyrrolidine-2-carbaldehydes from N-arylpiperidines or N-arylazepanes is presented, which involves an oxidative ring contraction of inactivated cyclic amines. This method showcases the regioselective C(sp3)-H bond functionalization and C(sp3)-N bond activation of saturated cyclic amines using copper salt and oxygen (Wang et al., 2018).

Development of Unnatural Hydrophobic Base Pairs

Pyrrole-2-carbaldehyde has been used to develop an unnatural hydrophobic base, pairing specifically with 9-methylimidazo[(4,5)-b]pyridine in DNA replication. This pairing offers insight into expanding the genetic alphabet and has implications in biotechnological applications (Mitsui et al., 2003).

Acid Catalyzed Ring Transformations in Organic Synthesis

The use of 3-aryloxy-4-oxoazetidine-2-carbaldehydes in acid-catalyzed ring closures and transformations, leading to the formation of various chemical structures like dihydrochromeno[3,2-b]azet-2(1H)-ones, is an example of the versatility of pyrrolidin-2-carbaldehyde derivatives in organic chemistry (Bertha et al., 1998).

Photochemistry and Spectroscopy

The study of the UV-induced photochemistry of pyrrole-2-carbaldehyde in low-temperature matrices provides valuable insights into the photostability and photochemical behavior of this compound, essential in fields like photophysics and spectroscopy (Giuliano et al., 2010).

Synthesis of Expanded Porphyrins

The synthesis of expanded porphyrins using pyrrole-2-carbaldehyde derivatives demonstrates its utility in the field of supramolecular chemistry, where these porphyrins have potential applications in areas like photodynamic therapy and molecular electronics (Maes et al., 2005).

Electrochemical Alkoxylation

The alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor highlights its application in synthetic organic chemistry, especially in developing new synthetic methodologies for complex molecules (Amri et al., 2019).

Eigenschaften

IUPAC Name |

6-pyrrolidin-1-ylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOZYXCTOMKVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445313 |

Source

|

| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde | |

CAS RN |

230618-24-3 |

Source

|

| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.